- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,
Cas no 945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine)
![4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine structure](https://nl.kuujia.com/scimg/cas/945978-64-3x500.png)
945978-64-3 structure
Productnaam:4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine
CAS-nummer:945978-64-3
MF:C18H12ClF4N3O
MW:397.75399684906
CID:2620517
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-p yrimidinamine
- 4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine
- 4-chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-2-ylamine
- 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-pyrimidinamine
- 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluoro[1,1′-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine (ACI)
- 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluorobiphenyl-4-yl)ethoxy]pyrimidin-2-amine
-
- Inchi: 1S/C18H12ClF4N3O/c19-14-9-15(26-17(24)25-14)27-16(18(21,22)23)11-6-4-10(5-7-11)12-2-1-3-13(20)8-12/h1-9,16H,(H2,24,25,26)
- InChI-sleutel: PQVUOKKRKFNGNS-UHFFFAOYSA-N
- LACHT: FC1C=C(C2C=CC(C(C(F)(F)F)OC3C=C(Cl)N=C(N)N=3)=CC=2)C=CC=1
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referentie
- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referentie
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referentie
- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referentie
- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal DisordersJournal of Medicinal Chemistry, 2008, 51(13), 3684-3687,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C
1.3 Reagents: Sodium chloride Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C
1.3 Reagents: Sodium chloride Solvents: Water ; cooled
Referentie
- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referentie
- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referentie
- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Referentie
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ; overnight, 50 °C
1.3 Reagents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; overnight, 50 °C
1.3 Reagents: Water ; cooled
Referentie
- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric COOrganic Letters, 2020, 22(11), 4068-4072,
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Raw materials
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Preparation Products
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Gerelateerde literatuur
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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